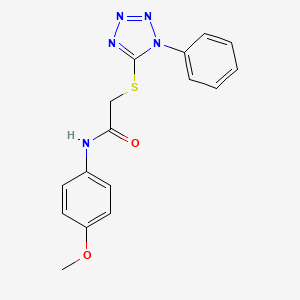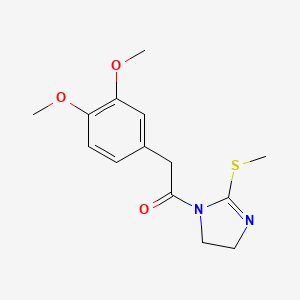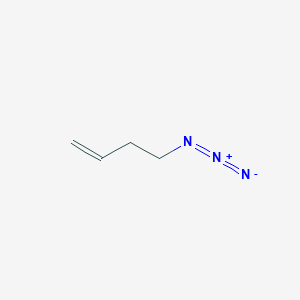
1-Fluorosulfonyloxy-3-phenylmethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-3-phenylmethoxybenzene, also known as FSOPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FSOPB is a versatile molecule that can be used in various applications, including as a reagent in organic synthesis and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene involves the formation of a covalent bond between the sulfonyl group of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene and the active site of the target enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted by 1-Fluorosulfonyloxy-3-phenylmethoxybenzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene depend on the specific enzyme targeted by the molecule. For example, inhibition of acetylcholinesterase by 1-Fluorosulfonyloxy-3-phenylmethoxybenzene can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. However, inhibition of other enzymes by 1-Fluorosulfonyloxy-3-phenylmethoxybenzene may have different effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Fluorosulfonyloxy-3-phenylmethoxybenzene in lab experiments is its high reactivity, which allows for efficient synthesis of organic molecules. 1-Fluorosulfonyloxy-3-phenylmethoxybenzene is also relatively easy to handle and purify. However, one limitation of using 1-Fluorosulfonyloxy-3-phenylmethoxybenzene is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 1-Fluorosulfonyloxy-3-phenylmethoxybenzene. One potential direction is the development of new synthetic methods for 1-Fluorosulfonyloxy-3-phenylmethoxybenzene that can improve the yield and purity of the molecule. Another direction is the investigation of new applications for 1-Fluorosulfonyloxy-3-phenylmethoxybenzene, such as its use as a potential drug candidate for other diseases. Additionally, further research is needed to understand the mechanism of action of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene on different enzymes and its potential side effects.
Synthesis Methods
The synthesis of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene involves the reaction of 1-fluoro-3-methoxybenzene with sulfonyl chloride in the presence of a base. This reaction results in the formation of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene, which can be purified using standard techniques such as column chromatography. The yield of 1-Fluorosulfonyloxy-3-phenylmethoxybenzene can be improved by optimizing the reaction conditions, such as the choice of base and solvent.
Scientific Research Applications
1-Fluorosulfonyloxy-3-phenylmethoxybenzene has been used in various scientific research applications, including as a reagent in organic synthesis and as a potential drug candidate. In organic synthesis, 1-Fluorosulfonyloxy-3-phenylmethoxybenzene can be used as a source of the phenylmethoxy group, which is a common functional group in many organic molecules. 1-Fluorosulfonyloxy-3-phenylmethoxybenzene can also be used as a protecting group for alcohols, amines, and carboxylic acids.
1-Fluorosulfonyloxy-3-phenylmethoxybenzene has also been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. For example, 1-Fluorosulfonyloxy-3-phenylmethoxybenzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase is a common strategy for the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-fluorosulfonyloxy-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c14-19(15,16)18-13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYRJLIPGXVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)


![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)